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Introduction and Chemical Profile

Tinoridine (C17H20N202S), also known commercially as Y-3642, is a thiophene-based derivative that
belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs) with demonstrated anti-
inflammatory and analgesic properties. First developed decades ago, Tinoridine has recently garnered
renewed scientific interest due to its multifaceted mechanism of action that extends beyond traditional
COX inhibition to include potent antioxidant effects and newly discovered ferroptosis inhibition
capabilities. The compound features a tetrahydrothienopyridine core structure with benzyl and
carbethoxy substituents, which contributes to its unique pharmacological profile [1] [2]. Unlike conventional
NSAIDs that primarily target cyclooxygenase enzymes, Tinoridine exhibits a broad-spectrum anti-
inflammatory activity through multiple complementary pathways, making it a compelling subject for drug

development research and potential therapeutic repurposing.

The molecular weight of Tinoridine base is 316.42 g/mol, while its hydrochloride salt form (CAS: 25913-
34-2) has a molecular weight of 352.88 g/mol. The compound is characterized by light yellow to yellow
appearance in solid form and demonstrates solubility in DMSO (up to 125 mg/mL) and ethanol (2 mg/mL),
but is insoluble in water [1] [3]. These physicochemical properties are relevant for formulation development
and experimental design in research settings. Recent studies have revealed unexpected mechanisms of action

that position Tinoridine as a promising candidate for addressing inflammatory conditions that have proven
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resistant to conventional NSAID therapy, particularly in the context of oxidative stress-mediated

pathologies.

Established Molecular Mechanisms of Action

Tinoridine exhibits a multimodal mechanism of action that encompasses both classical NSAID pathways

and unique antioxidant effects. The table below systematically categorizes its primary molecular targets and

associated functional outcomes:

Table 1: Traditional Anti-inflammatory Mechanisms of Tinoridine

Mechanistic Category

Molecular Target/Activity

Functional Outcome

Enzyme Inhibition

Oxidative Stress

Modulation

Oxidative Stress
Modulation

Cellular Process
Regulation

Cellular Process
Regulation

Immune Response
Modulation

Cyclooxygenase (COX)
inhibition

Hydroxyl radical (-OH)
scavenging

Lipid peroxidation inhibition

Leukocyte migration inhibition

Lysosomal membrane

stabilization

Cytokine activity modulation

Reduced prostaglandin synthesis

Protection against oxidative damage

Membrane stabilization

Reduced inflammatory infiltration

Prevention of inflammatory enzyme

release

Attenuation of inflammatory signaling

The COX inhibitory activity represents Tinoridine's canonical NSAID mechanism, whereby it reduces the

biosynthesis of prostaglandins - key lipid mediators of inflammation, pain, and fever [4]. This shared

mechanism with traditional NSAIDs provides Tinoridine with conventional anti-inflammatory and analgesic

properties. However, Tinoridine's free radical scavenging capability significantly expands its therapeutic

potential beyond typical COX inhibitors. Research demonstrates that Tineridine specifically targets
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hydroxyl radicals (‘OH), one of the most reactive oxygen species, through a process that involves the
oxidation of Tinoridine itself as measured by fluorescence of its oxidation products [5] [6]. This direct
antioxidant activity occurs at an approximate 1:2 meolar ratio against stable free radicals like diphenyl-p-

picryl-hydrazyl, confirming potent electron-donating capacity.

Tinoridine further modulates inflammatory processes at the cellular level by inhibiting leukocyte
migration to inflamed tissues, thereby reducing the local concentration of inflammatory cells and their
destructive enzymes [4]. The compound's stabilizing effect on lysosomal membranes prevents the release
of proteolytic enzymes that would otherwise exacerbate tissue damage and inflammation propagation [7].
This membrane-stabilizing property extends to protection against ascorbic acid-induced lipid peroxidation
in rat liver mitochondria, demonstrating broad activity against peroxidative damage to cellular membranes
[6]. These complementary mechanisms collectively contribute to Tinoridine's comprehensive anti-
inflammatory profile, positioning it as a multifaceted therapeutic agent with potential advantages over more

narrowly-targeted anti-inflammatory compounds.

Novel Ferroptosis Inhibition Pathway

Recent groundbreaking research has uncovered a previously unrecognized mechanism of Tinoridine action:
inhibition of ferroptosis, a novel iron-dependent form of programmed cell death distinct from apoptosis,
necrosis, and autophagy. This discovery emerged from a 2024 study that screened an NSAID library for
potential applications in intervertebral disc degeneration (IVDD) therapy [8]. The investigation revealed
that Tinoridine exerts potent cytoprotective effects on nucleus pulposus cells by activating the Nrf2/GPX4
antioxidant pathway, representing a significant expansion of its therapeutic potential beyond conventional

inflammatory conditions.

The visualization below illustrates Tinoridine's role in regulating the ferroptosis pathway:
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Tinoridine's activation of the Nrf2 transcription factor initiates a coordinated antioxidant response that
directly counteracts the ferroptosis execution pathway. Ferroptosis occurs through an iron-catalyzed
cascade of lipid peroxidation, either through non-enzymatic means like Fenton reactions or enzymatic
pathways involving lipoxygenases [8]. The canonical pathway involves deactivation of GPX4, the principal
protective mechanism for biomembranes against peroxidation damage, while the noncanonical pathway
increases the labile iron pool. Tinoridine counteracts both pathways by upregulating GPX4 expression
through Nrf2 activation while simultaneously suppressing ACSL4 expression, a key enzyme in pro-

ferroptotic lipid metabolism.

This newly identified mechanism has profound therapeutic implications, particularly for conditions driven by
oxidative stress and iron dysregulation. In experimental models of intervertebral disc degeneration,

Tinoridine administration preserved extracellular matrix compeosition by reducing collagen I degradation
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and maintaining proteoglycan content through ferroptosis inhibition [8]. The Nrf2 pathway transactivates

multiple antioxidant genes including metallothionein 1G, heme oxygenase 1 (HO-1) and SLC7A11,

creating a comprehensive cellular defense network against peroxidative damage. This mechanism represents

a significant departure from Tinoridine's traditional NSAID classification and suggests potential

applications in various degenerative conditions characterized by ferroptotic cell death.

Quantitative Experimental Data

Comprehensive evaluation of Tinoridine's efficacy across multiple experimental models provides robust

quantitative evidence supporting its anti-inflammatory and anti-ferroptotic properties. The table below

summarizes key findings from recent studies:

Table 2: Experimental Efficacy Data for Tinoridine

Experimental Model

Dosagel/Concentration

Key Results

Reference

TBHP-induced IVDD (in
vitro)

Rat IVDD model (in vivo)

CCLa4 hepatotoxicity (in
Vivo)

Lysosomal enzyme
release (in vitro)

Xanthine/xanthine
oxidase lipid
peroxidation

10-100 uM

5 mg/kg (daily)

100 mg/kg (oral)

1-100 pM

Not specified

Restored GPX4 expression;
Reduced lipid peroxidation; |
ECM degradation

Significant protection against
disc degeneration; Preserved
disc structure

Inhibited serum transaminase
increases; Preserved
cytochrome P-450 activity

Inhibited acid phosphatase
release; Concentration-
dependent effect

Significant inhibition of -OH-
induced lipid peroxidation

[8]

[8]

[1]

[1]

[5] [6]
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In the groundbreaking 2024 study on intervertebral disc degeneration, researchers demonstrated that
Tinoridine effectively counteracted TBHP-induced oxidative damage in primary rat nucleus pulposus
cells. Treatment with Tinoridine resulted in dose-dependent restoration of GPX4 levels and significantly
reduced markers of lipid peroxidation, confirming its anti-ferroptotic activity at concentrations ranging from
10-100 pM [8]. This cellular protection translated to preservation of extracellular matrix integrity, with
maintained collagen II and proteoglycan content - essential components for disc health and function. The
consistency of response across this concentration range suggests a robust therapeutic window for

Tinoridine's effects on ferroptosis pathway modulation.

In vivo validation using a rat IVDD model revealed that daily administration of 5 mg/kg Tinoridine
provided substantial protection against disc degeneration progression [8]. Earlier investigations of
Tinoridine's hepatoprotective effects demonstrated that a single 100 mg/kg oral dose effectively inhibited
CCls-induced increases in serum glutamic-oxaloacetic transaminase and glutamic-pyruvic transaminase
levels while preserving hepatic cytochrome P-450 and glucose-6-phosphatase activities [1]. In lysosomal
stability assays, Tinoridine concentrations as low as 1 pM significantly inhibited spontaneous acid
phosphatase release from liver lysosomes, with effects intensifying at higher concentrations up to 100 pM
[1]. These collective findings across diverse experimental systems provide compelling evidence for
Tinoridine's bioactivity at varying dosage ranges, supporting its potential therapeutic utility in multiple

oxidative stress-related pathologies.

Experimental Protocols and Methodologies

In Vitro Ferroptosis Inhibition Assay

The protocol for evaluating Tineridine's anti-ferroptotic activity involves primary nucleus pulposus cell
culture isolated from rat intervertebral discs. Cells are maintained in DMEM/F12 medium supplemented
with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 atmosphere [8]. To induce
ferroptosis, cells are treated with tert-butyl hydroperoxide (TBHP) at 50 pM for 24 hours to establish the
oxidative stress model. Tinoridine is applied at varying concentrations (typically 10-100 pM) concurrently

with TBHP exposure. Assessment of anti-ferroptotic effects includes:

e Western blot analysis of GPX4, Nrf2, ACSL4, and collagen Il expression levels
e Lipid peroxidation measurement using C11 BODIPY 581/591 fluorescent probe
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¢ Immunofluorescence staining for Nrf2 nuclear translocation

¢ Reactive oxygen species detection using DCFH-DA fluorescent dye

e Transmission electron microscopy for morphological examination of mitochondrial changes
characteristic of ferroptosis

This comprehensive approach allows researchers to quantify Tinoridine's effects on key regulatory nodes in

the ferroptosis pathway while correlating molecular changes with functional cellular outcomes.

In Vivo Intervertebral Disc Degeneration Model

The animal model for evaluating Tinoridine's therapeutic potential in IVDD involves surgical induction of

disc degeneration in Sprague-Dawley rats (typically 250-300g body weight) [8]. The procedure includes:

e Anesthesia using intraperitoneal pentobarbital sodium (40 mg/kg)

¢ Surgical exposure of the caudal discs (Co6-Co7 to Co8-Co9)

¢ Puncture induction using a 20-gauge needle to a depth of 5 mm with rotation for 5 seconds

¢ Post-operative administration of Tinoridine via intraperitoneal injection at 5 mg/kg daily for 8
weeks

e Control groups receiving equal volume of vehicle solution

Evaluation endpoints include histological analysis through safranin O-fast green staining to assess
proteoglycan content, Pfirrmann grading for disc degeneration severity, and immunohistochemical
staining for GPX4, Nrf2, and collagen II expression. This protocol establishes a robust system for

quantifying Tinoridine's efficacy in preventing structural deterioration in degenerative disc disease.

Molecular Docking Analysis

To investigate Tinoridine's interaction with the Nrf2 pathway components, researchers employ

computational docking studies using software such as AutoDock Vina [8]. The protocol includes:

¢ Protein preparation: Retrieval of Keap1-Nrf2 crystal structure (PDB ID) from Protein Data Bank

¢ Ligand preparation: Optimization of Tinoridine 3D structure using MarvinSketch and energy
minimization

¢ Docking simulation: Grid box centered on the Keapl binding site with dimensions sufficient to
accommodate ligand binding

¢ Binding affinity calculation: Evaluation of predicted binding energies and interaction patterns

e Validation: Comparison with known Nrf2 activators and site-directed mutagenesis studies
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This methodology provides insights into the structural basis for Tineridine's activation of the Nrf2 pathway

and helps establish structure-activity relationships for future compound optimization.

Conclusion and Research Implications

Tinoridine represents a unique multifunctional therapeutic agent with a mechanism of action that spans
traditional NSAID activity, potent antioxidant effects, and novel ferroptosis inhibition. The recent discovery
of its activation of the Nrf2/GPX4 pathway unveils potential applications in degenerative conditions
characterized by oxidative stress and iron-dependent cell death, particularly intervertebral disc degeneration
[8]. Its well-established safety profile in earlier clinical use, combined with these newly recognized

mechanisms, positions Tinoridine as a promising candidate for drug repurposing initiatives.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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